Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
描述
Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Position 1: Ethyl carboxylate group, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.
- Position 5: 4-Ethoxy-4-oxobutanamido group, a branched amide moiety that may influence steric interactions and hydrogen bonding.
属性
IUPAC Name |
ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O6S/c1-3-33-16(30)10-9-15(29)26-19-17-14(11-35-19)18(21(32)34-4-2)27-28(20(17)31)13-7-5-12(6-8-13)22(23,24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRXYBMHYMFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-d]pyridazine core with multiple functional groups that contribute to its biological activity. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound functions primarily as an inhibitor of the β-catenin/T-cell factor (Tcf) protein–protein interaction (PPI), which is crucial in the Wnt signaling pathway implicated in various cancers. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory effects on β-catenin/Tcf interactions. For instance, derivatives of this compound showed Ki values ranging from 0.44 μM to 5.2 μM, indicating significant potency against hyperactive Wnt/β-catenin signaling in cancer cells .
Table 1: Inhibition Potency of Derivatives
| Compound | Ki (μM) | Biological Effect |
|---|---|---|
| Compound 56 | 5.2 | Inhibits β-catenin/Tcf PPI |
| Compound 57 | 0.44 | Most potent inhibitor |
Cell Viability Assays
Cell viability assays using the MTS method revealed that the ethyl ester derivative was more effective than its parent compound at inhibiting the viability of various Wnt/β-catenin-dependent cancer cell lines. The results suggest that modifications to the compound can enhance its therapeutic potential .
Case Studies
A notable study focused on the synthesis and evaluation of several derivatives based on the original compound. These derivatives were tested for their ability to disrupt β-catenin/Tcf interactions and their effects on cell migration and invasiveness. The most promising results were observed with compounds featuring para-substituents on their phenyl rings, which exhibited improved inhibitory potency compared to other configurations .
Potential Therapeutic Applications
Given its mechanism of action, ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate holds potential for development as an anti-cancer therapeutic agent. Its ability to selectively inhibit Wnt/β-catenin signaling could be particularly beneficial in treating cancers characterized by aberrant activation of this pathway.
相似化合物的比较
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents at positions 3 and 5, which critically modulate physicochemical and biological properties. Below is a comparative analysis (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bioactivity: Compound 30 () inhibits tau aggregation, a mechanism relevant to neurodegenerative diseases. The target compound’s amide group may enhance binding affinity compared to the amino group in 30 due to additional hydrogen-bonding capacity .
- Synthetic Yield: The amino-substituted derivative (Compound 30) achieves a 90% yield, suggesting efficient synthesis. The target compound’s synthesis may require optimization for the bulkier amide substituent.
Spectral and Physicochemical Properties
- NMR Shifts : Compound 30 () shows distinct aromatic proton shifts (δ 7.72–7.80 ppm) due to the electron-withdrawing trifluoromethyl group. The target compound’s amide protons may appear downfield (δ > 8 ppm) .
- Mass Spectrometry : Compound 31 () exhibits a molecular ion at m/z 400.07, aligning with its molecular formula (C16H13F3N3O4S+). The target compound’s molecular weight (~483 g/mol) would require high-resolution MS for validation.
Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
